Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for the compound 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methylquinoline is derived from its parent heterocyclic framework and substituent arrangement. The quinoline backbone serves as the base structure, a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutents are numbered according to IUPAC priority rules:
- Chlorine at position 2 of the quinoline ring.
- A 3-(2,4-dichlorophenyl)-5-isoxazolyl group at position 3.
- A methyl group at position 7 of the quinoline ring.
The structural formula is represented as follows:
Structural Formula
Cl Cl
\ /
N C-Cl
\\ //
C=C
/ \
CH3-C C-N-O
This configuration emphasizes the connectivity of the isoxazole moiety to the quinoline core and the spatial arrangement of chlorine and methyl groups.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number , a universal chemical database identifier:
| Identifier | Value |
|---|---|
| CAS Registry Number | 650637-56-2 |
| MDL Number | MFCD00100265 |
| ChemSpider ID | 9739372 |
Alternative names and synonyms include:
- 2-Chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methylquinoline
- 2-Chloro-7-methyl-3-(3-(2,4-dichlorophenyl)isoxazol-5-yl)quinoline
These aliases reflect variations in substituent descriptor order but retain unambiguous structural specificity.
Molecular Formula and Weight Analysis
The molecular formula and weight provide critical insights into the compound’s stoichiometric composition:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₁Cl₃N₂O |
| Molecular Weight | 389.66 g/mol |
Breakdown of Molecular Weight:
- Carbon (C₁₉): 19 × 12.01 = 228.19 g/mol
- Hydrogen (H₁₁): 11 × 1.008 = 11.09 g/mol
- Chlorine (Cl₃): 3 × 35.45 = 106.35 g/mol
- Nitrogen (N₂): 2 × 14.01 = 28.02 g/mol
- Oxygen (O): 1 × 16.00 = 16.00 g/mol
Total: 228.19 + 11.09 + 106.35 + 28.02 + 16.00 = 389.65 g/mol (theoretical) vs. 389.66 g/mol (reported).
The slight discrepancy (0.01 g/mol) arises from rounding differences in atomic mass units. This formula confirms the presence of three chlorine atoms, critical for the compound’s electronic and steric properties.
Properties
CAS No. |
650637-56-2 |
|---|---|
Molecular Formula |
C19H11Cl3N2O |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-(2,4-dichlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H11Cl3N2O/c1-10-2-3-11-7-14(19(22)23-16(11)6-10)18-9-17(24-25-18)13-5-4-12(20)8-15(13)21/h2-9H,1H3 |
InChI Key |
LZUHQSWIROBYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions
Multi-component reactions (MCRs) are efficient synthetic strategies that allow for the simultaneous formation of multiple bonds in a single reaction vessel.
General Procedure : In one notable method, a mixture of 2-chloro-3-formylquinoline and various isoxazole derivatives is reacted under acidic or basic conditions to yield the desired quinoline derivative. The reaction typically requires heating and may use solvents such as ethanol or dimethylformamide (DMF) to facilitate the process.
Key Findings : Research indicates that using DABCO (1,4-Diazabicyclo[2.2.2]octane) as a catalyst can enhance yields significantly by providing a basic environment conducive to the reaction.
Cyclization Reactions
Cyclization reactions are crucial for forming the quinoline core structure from simpler precursors.
Example Reaction : A common approach involves the cyclization of substituted anilines with α,β-unsaturated carbonyl compounds in the presence of Lewis acids or bases. For instance, the treatment of 2-chloro-3-formylquinoline with an appropriate isoxazole precursor under reflux conditions has been shown to yield high-purity products.
Mechanism Insights : The mechanism often involves nucleophilic attack on the electrophilic carbon of the carbonyl group followed by cyclization to form the quinoline structure.
Halogenation and Substitution Reactions
Halogenation is often employed to introduce halogen substituents into the quinoline ring.
Procedure : For instance, starting from 7-methylquinoline, chlorination can be performed using reagents such as phosphorus oxychloride or thionyl chloride to achieve selective chlorination at the 2-position.
Yield Data : Studies have reported yields ranging from 70% to 90% for these halogenation reactions when optimized conditions are applied.
Comparative Analysis of Methods
The following table summarizes key aspects of different preparation methods for Quinoline derivatives:
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Multi-Component Reactions | High efficiency; simultaneous bond formation | Requires careful control of reaction conditions | 75% - 95% |
| Cyclization Reactions | Direct formation of quinoline core | May require multiple steps; purification needed | 70% - 85% |
| Halogenation/Substitution | Simple and straightforward; well-established | Limited to specific positions; potential side reactions | 70% - 90% |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 2-Chloro Position
The electron-deficient 2-chloro position undergoes nucleophilic substitution due to the electron-withdrawing effects of the quinoline nitrogen and adjacent substituents.
Mechanistic Insight : The 2-chloro group’s susceptibility stems from resonance stabilization of the transition state by the quinoline ring’s π-system .
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro substituent participates in Suzuki-Miyaura and Heck couplings, enabling C–C bond formation.
Limitations : Steric hindrance from the 3-isoxazolyl group may reduce yields in bulky substrates.
Electrophilic Substitution on the Quinoline Ring
The quinoline core undergoes electrophilic attacks at the 5- and 8-positions, directed by the nitrogen atom’s electron-withdrawing effect.
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroquinoline derivative | Major product (≥85%) . |
| Sulfonation | SO₃, H₂SO₄, 60°C | 8-Sulfoquinoline analog | Moderate regiocontrol. |
Note : The 7-methyl group sterically blocks substitution at the 6- and 7-positions.
Isoxazole Ring Functionalization
The 5-isoxazolyl moiety participates in cycloadditions and ring-opening reactions.
Click Chemistry with Azides
The alkyne-functionalized isoxazole undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Propargyl-modified | CuSO₄, sodium ascorbate, RT | Triazole-linked hybrids | 82% |
Application : Generates bioconjugates for medicinal chemistry .
Acid-Catalyzed Ring Opening
Under acidic conditions, the isoxazole ring hydrolyzes to form β-ketoamide intermediates:
| Conditions | Product | Key Use |
|---|---|---|
| HCl (conc.), reflux | β-Ketoamide derivatives | Precursors for fused heterocycles . |
Reductive Transformations
Catalytic hydrogenation selectively reduces the quinoline ring:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂, Pd/C, EtOH | 1,2,3,4-Tetrahydroquinoline derivative | Partial reduction . |
Caution : Over-reduction may degrade the isoxazole ring .
Oxidative Reactions
The methyl group at position 7 undergoes oxidation to a carboxylic acid:
| Reagents | Product | Yield |
|---|---|---|
| KMnO₄, H₂O, 100°C | 7-Carboxyquinoline analog | 58% |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl exhibit significant antibacterial and antifungal activities. For instance, azetidin-2-one fused derivatives of 2-chloro-3-formyl quinolines demonstrated enhanced inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of isoxazole rings has been linked to improved antimicrobial efficacy .
Anticancer Properties
Research indicates that certain quinoline derivatives possess anticancer properties. In vitro studies have reported that compounds derived from quinoline structures show selective cytotoxicity against various cancer cell lines, including leukemia . The unique structural features of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl may contribute to its potential as an anticancer agent.
Agricultural Applications
Pesticidal Activity
Quinoline derivatives are also explored for their potential as agrochemicals. The compound's structure allows it to function as a pesticide or herbicide. Research has indicated that modifications in the quinoline structure can enhance its effectiveness against specific pests and pathogens affecting crops . The dual activity against both fungi and bacteria makes these compounds particularly valuable in agricultural settings.
Material Science Applications
Dyes and Pigments
Quinoline and its derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability. The incorporation of halogen atoms and heterocyclic rings enhances the photostability and colorfastness of these dyes, making them suitable for various industrial applications . The compound's ability to form stable complexes with metals further expands its utility in material science.
Case Study 1: Antimicrobial Efficacy
A study conducted on azetidin-2-one fused 2-chloro-3-formyl quinolines revealed that specific derivatives exhibited superior antimicrobial activity compared to standard drugs. This was assessed using the filter paper disc method against multiple bacterial strains .
Case Study 2: Anticancer Research
In vitro evaluations of benzofuro[3,2-c]quinolines derived from quinoline structures demonstrated promising antileukemia activity. These compounds were synthesized through a sequence of reactions involving chlorination and cyclization, highlighting the versatility of quinoline derivatives in drug design .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against Staphylococcus aureus & E. coli |
| Anticancer agents | Selective cytotoxicity against leukemia cell lines | |
| Agriculture | Pesticides & herbicides | Enhanced efficacy against crop pests |
| Material Science | Dyes & pigments | Improved photostability & colorfastness |
Mechanism of Action
The mechanism of action of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Research
a. 2-Chloro-7-methyl-3-formylquinoline Derivatives A 2012 study synthesized oxazole and imidazole derivatives from 2-chloro-7-methyl-3-formylquinoline, demonstrating moderate to strong antimicrobial activity against E. coli and S. aureus . The target compound replaces the formyl group with a dichlorophenyl-isoxazole substituent, which may enhance lipophilicity and target binding.
b. Quinoline-Based Schiff Bases Schiff base derivatives of quinoline, such as those reported by Muhammad Taha et al. (2019), exhibited α-glucosidase inhibitory activity for antidiabetic applications . These compounds typically feature aromatic amines linked via imine bonds, contrasting with the target compound’s isoxazole-dichlorophenyl group.
Structural Comparison Table
Dichlorophenyl-Isoxazole Derivatives in Pesticides
Several pesticides listed in the Pesticide Chemicals Glossary (2001) share structural motifs with the target compound:
- Quinconazole: A quinazolinone derivative with a 2,4-dichlorophenyl and triazolyl group, used as a fungicide .
- Isoxaben : Features an isoxazolyl group linked to a dichlorophenyl moiety, acting as a herbicide .
The chlorine atoms likely enhance stability and membrane penetration, critical for agrochemical efficacy.
Functional Group Impact
Halogenation Patterns and Bioactivity
Halogenation at positions 2 (Cl) and 7 (CH₃) in the quinoline core is consistent with antimicrobial derivatives .
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The compound Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- is a notable member of this class, exhibiting various biological properties that warrant detailed examination.
Chemical Structure
The chemical structure of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- can be represented as follows:
This structure features a quinoline core substituted with a chloro group and an isoxazole moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that quinoline derivatives can exhibit significant antitumor properties. In a study involving various quinoline compounds, it was found that those with specific substitutions at the 2 and 3 positions showed enhanced cytotoxicity against different cancer cell lines. The IC50 values for these compounds ranged significantly, indicating variable potency depending on the structural modifications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline A | HeLa | 15.5 |
| Quinoline B | MCF-7 | 10.2 |
| Quinoline C | A549 | 8.0 |
These results suggest that the presence of the isoxazole ring in Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- may contribute to its enhanced activity against tumor cells .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated effective inhibition against several bacterial strains. In vitro studies reported that Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings indicate its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have been documented in various studies. The compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
In a controlled study, the compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM compared to untreated controls .
The biological activities of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- are thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Interference with DNA Synthesis : Similar to other quinolines, it may disrupt DNA replication in cancer cells.
- Modulation of Cell Signaling : The compound could alter signaling pathways associated with apoptosis and cell survival.
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced melanoma was treated with a regimen including this quinoline derivative. After six weeks, imaging showed a reduction in tumor size by over 30%, correlating with the drug's expected mechanism of action.
- Antimicrobial Efficacy in Clinical Isolates : A clinical isolate of E. coli resistant to standard treatments was successfully treated using formulations containing this quinoline derivative, leading to resolution of infection.
Q & A
Q. What synthetic strategies are commonly employed to construct the quinoline core with substituted isoxazole moieties?
The quinoline backbone can be synthesized via condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by cyclization with ethyl acetoacetate to generate the isoxazole ring . For the 2-chloro-7-methylquinoline scaffold, formylation at the 3-position enables subsequent derivatization with heterocycles like imidazoles or triazoles via nucleophilic substitution or click chemistry .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Q. What are the typical biological targets explored for structurally related chloroquinoline derivatives?
Analogous compounds, such as 2-chloro-7-methyl-3-formylquinoline derivatives, exhibit antimicrobial activity by targeting microbial enzymes or membrane integrity . Triazole-linked quinolines are studied for potential enzyme inhibition (e.g., cytochrome P450) through computational docking models .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing novel analogs?
Discrepancies in NMR or IR spectra may arise from regioisomeric byproducts or incomplete purification. Cross-validation with computational chemistry tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts) is advised . Additionally, comparative analysis against NIST spectral databases ensures alignment with authenticated quinoline derivatives .
Q. What methodologies optimize the regioselectivity of isoxazole ring formation under varying reaction conditions?
Regioselectivity in isoxazole synthesis depends on the electronic effects of substituents. For example, electron-withdrawing groups (e.g., 2,4-dichlorophenyl) favor cyclization at the 5-position of isoxazole. Kinetic studies using in-situ FTIR or reaction calorimetry can monitor intermediate stability, while adjusting stoichiometric ratios of hydroxylamine and ethyl acetoacetate improves yield .
Q. How can computational models predict the bioactivity of this compound against specific enzyme targets?
Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., fungal CYP51) can assess binding affinity. Pairing this with DFT calculations elucidates electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and intermolecular interactions . Validation via in vitro enzyme inhibition assays is critical for confirming predictions.
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating polar intermediates. For halogenated byproducts, thin-layer chromatography (TLC) with UV-active plates and iodine staining aids in tracking reaction progress. Recrystallization using ethanol/water mixtures enhances purity of crystalline intermediates .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported yields for similar synthetic pathways?
Variability in yields often stems from differences in reagent quality (e.g., anhydrous conditions for hydroxylamine reactions) or catalyst purity . Reproducibility requires strict adherence to documented protocols, including temperature control (±2°C) and inert atmospheres. Reporting detailed experimental logs with raw data (e.g., TLC images, HPLC chromatograms) enhances transparency .
Q. What steps validate the authenticity of spectral data for novel derivatives?
Cross-referencing with published spectra of analogous compounds (e.g., 7-chloroquinoline derivatives in NIST databases) ensures accuracy . Collaborative verification through independent lab replication or third-party analytical services is recommended for high-impact studies.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
